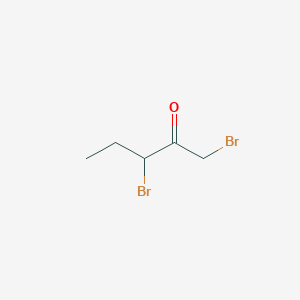
1,3-Dibromo-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-pentanone is an organic compound with the molecular formula C5H8Br2O It is a dibromo ketone, characterized by the presence of two bromine atoms and a carbonyl group on a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-pentanone can be synthesized through the bromination of 2-pentanone. The process involves the addition of bromine to 2-pentanone in the presence of a catalyst or under specific reaction conditions. One common method involves the use of hydrobromic acid and bromine, where the reaction is carried out at elevated temperatures to facilitate the formation of the dibromo compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2-pentanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of 1,3-dibromo-2-pentanol.
Oxidation: Formation of 1,3-dibromo-2-pentanoic acid.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-2-pentanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: A dibromo compound with a shorter carbon chain.
1,4-Dibromobutane: A dibromo compound with a longer carbon chain.
2,3-Dibromopropanol: A dibromo compound with a hydroxyl group.
Uniqueness
1,3-Dibromo-2-pentanone is unique due to the positioning of the bromine atoms and the carbonyl group on a pentane backbone. This specific arrangement imparts distinct reactivity and properties compared to other dibromo compounds. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it valuable in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
816-21-7 |
|---|---|
Molekularformel |
C5H8Br2O |
Molekulargewicht |
243.92 g/mol |
IUPAC-Name |
1,3-dibromopentan-2-one |
InChI |
InChI=1S/C5H8Br2O/c1-2-4(7)5(8)3-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
JZDMIXWJJOMMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


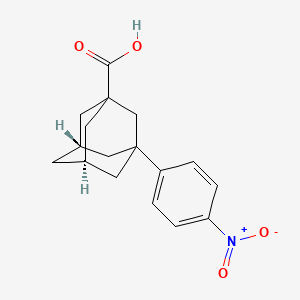

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)
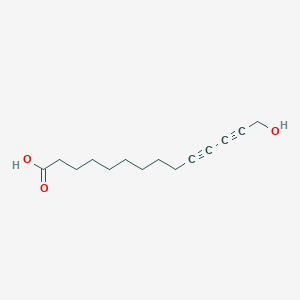

![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
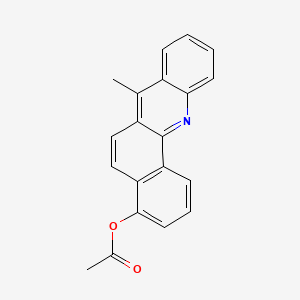
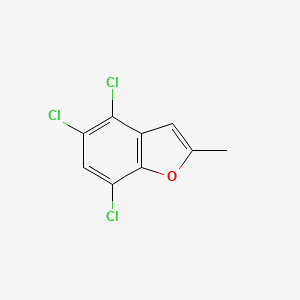
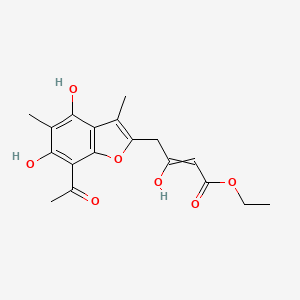
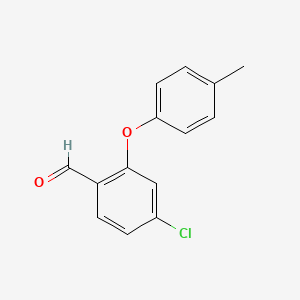
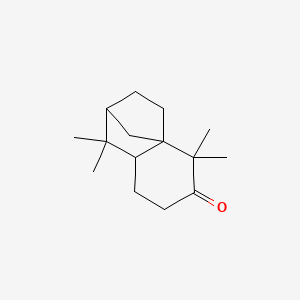
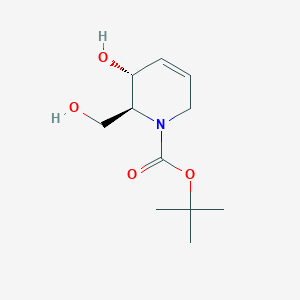
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
![Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
